molecular formula C20H19F3N6O B2583569 6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 232935-36-3

6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B2583569
CAS No.: 232935-36-3
M. Wt: 416.408
InChI Key: RYLVRLYOIWOTCA-UHFFFAOYSA-N
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Description

6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a trifluoromethyl-substituted phenyl group attached to a triazine core. Triazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Attachment of Phenyl Groups: The phenyl and trifluoromethyl-substituted phenyl groups are attached via coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can occur at the triazine core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine core can interact with DNA, potentially inhibiting DNA replication and transcription. The morpholine ring and phenyl groups may enhance its binding affinity to target proteins, leading to various biological effects. The trifluoromethyl group can increase the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Altretamine: Another triazine derivative used as an antineoplastic agent.

    Tretamine: Known for its alkylating properties.

    Tetrazole-containing Triazines: Studied for their cytotoxic activity against tumor cells.

Uniqueness

6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-morpholin-4-yl-4-N-phenyl-2-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c21-20(22,23)14-6-8-16(9-7-14)25-18-26-17(24-15-4-2-1-3-5-15)27-19(28-18)29-10-12-30-13-11-29/h1-9H,10-13H2,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLVRLYOIWOTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)C(F)(F)F)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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